3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to alkylation reactions to introduce the benzyl and piperidinyl groups. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the chromen-2-one ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved may vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3-benzylcoumarin: Another derivative with similar structural features.
8-[(3-methylpiperidin-1-yl)methyl]coumarin: A compound with a similar piperidinyl substitution.
Uniqueness
3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-16-7-6-12-25(14-16)15-21-22(26)11-10-19-17(2)20(24(27)28-23(19)21)13-18-8-4-3-5-9-18/h3-5,8-11,16,26H,6-7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJNDUBILNOCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3C)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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